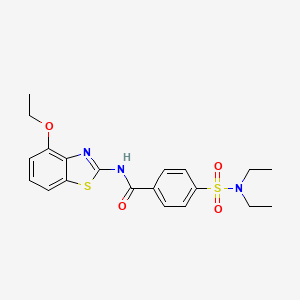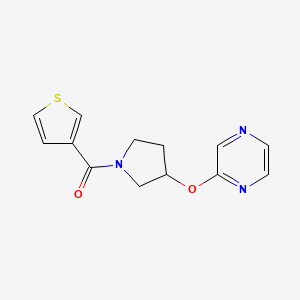
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole has been studied in detail. It has been shown to inhibit the activity of certain enzymes, including protein kinases. This inhibition can lead to a variety of effects, including cell cycle arrest, apoptosis, and inhibition of tumor growth. The compound has also been shown to have anti-inflammatory effects through the inhibition of certain enzymes involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, it has been shown to have effects on glucose metabolism and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole in lab experiments is its specificity for certain enzymes, such as protein kinases. This specificity allows for more targeted experiments and can lead to a better understanding of enzyme function. However, one limitation is that the compound can be challenging to synthesize, which can limit its availability for certain experiments.
Orientations Futures
There are several future directions for research on 3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole. One direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the study of the compound's effects on other enzymes and pathways. Additionally, further research is needed to optimize the synthesis method for the compound and to explore its potential applications in other scientific research areas.
Méthodes De Synthèse
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole can be synthesized using various methods, including the reaction of 3,5-dibromo-1-(tert-butyl)-4-(difluoromethyl)pyrazole with tert-butyl magnesium chloride and subsequent reaction with iodine. Another method involves the reaction of 3-bromo-1-(tert-butyl)-4-(difluoromethyl)pyrazole with lithium diisopropylamide and tert-butyl bromodifluoroacetate. The synthesis method used depends on the specific application of the compound.
Applications De Recherche Scientifique
3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole has been extensively studied for its potential applications in various scientific research areas. It has been used as a key intermediate in the synthesis of other compounds, including pyrazole-4-carboxamides and pyrazole-4-carboxylic acids. It has also been used in the development of new drugs, including anti-tumor agents and anti-inflammatory agents. Additionally, it has been used as a tool in the study of protein kinases and other enzymes.
Propriétés
IUPAC Name |
3-bromo-1-tert-butyl-4-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2/c1-8(2,3)13-4-5(7(10)11)6(9)12-13/h4,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJCNDFTJXLIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2630868.png)



![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)
![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)
![(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B2630882.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)


